molecular formula C8H18Cl2N2O B1456020 [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1401425-22-6

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride

Cat. No. B1456020
CAS RN: 1401425-22-6
M. Wt: 229.14 g/mol
InChI Key: DWXMMFJOEFFHLW-UHFFFAOYSA-N
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Description

“[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride” is a compound with the CAS Number: 1290042-81-7 . It has a molecular weight of 229.15 . The IUPAC name for this compound is 1-(4-morpholinylmethyl)cyclopropanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Antiproliferative Activity

The synthesis and crystal structure analysis of a compound closely related to "[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride" showed significant inhibitory activity against some cancer cell lines. The compound, synthesized by condensation involving a morpholine moiety, exhibited promising antiproliferative properties, highlighting the potential for developing new therapeutic agents (Lu et al., 2021). Another study also emphasized the design, synthesis, and biological evaluation of indazole derivatives incorporating morpholine, which demonstrated effective inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).

Novel Synthetic Methods

Research has shown innovative synthetic methods for creating compounds with the morpholine structure, offering a new perspective on their potential applications in medicinal chemistry. One method involves the photochemical production of 1-aminonorbornanes from aminocyclopropanes, providing access to a diverse array of substitution patterns on this saturated framework. This technique is valuable for drug discovery, as it yields compounds with reduced metabolic susceptibility, including those based on morpholine (Staveness et al., 2019).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives, including morpholine-based molecules, has been explored for their antimicrobial properties. Some of these compounds exhibited good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Characterization

A comprehensive study on the synthesis and characterization of Co(III) complexes involving morpholine demonstrates the versatility of morpholine-based compounds in forming stable complexes with potential applications in material science and catalysis (Amirnasr et al., 2001).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXMMFJOEFFHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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